Anlotinib

Catalog No.
S001631
CAS No.
1058156-90-3
M.F
C23H22FN3O3
M. Wt
407.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anlotinib

CAS Number

1058156-90-3

Product Name

Anlotinib

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Synonyms

AL3818, anlotinib

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Description

The exact mass of the compound Anlotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Developed by Chia-tai Tianqing Pharmaceutical Co., Ltd. in China, Anlotinib is a first-in-class TKI targeting multiple receptors:

  • Vascular endothelial growth factor receptor (VEGFR) []
  • Fibroblast growth factor receptor (FGFR) []
  • Platelet-derived growth factor receptor (PDGFR) []
  • c-kit []

This multi-targeting approach disrupts various signaling pathways involved in tumor growth, angiogenesis (blood vessel formation), and metastasis []. Anlotinib's effectiveness against various solid tumors makes it a promising candidate for cancer therapy [, ].


Molecular Structure Analysis

The exact structure of Anlotinib is not publicly available. However, research suggests it's a small molecule with a unique structure allowing it to bind to multiple receptor targets []. This multi-targeting ability is likely due to specific functional groups within the molecule that interact with the binding pockets of different receptors [].

Anlotinib's anti-tumor activity stems from its ability to inhibit the phosphorylation of tyrosine residues on various receptor proteins [, ]. Tyrosine phosphorylation is a crucial step in activating these signaling pathways, which promote tumor cell proliferation, survival, and migration []. By blocking this phosphorylation, Anlotinib disrupts these pathways, leading to:

  • Reduced tumor cell proliferation []
  • Inhibition of angiogenesis []
  • Hindered tumor cell migration and invasion []

XLogP3

3.7

UNII

GKF8S4C432

Pharmacology

Anlotinib is a receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic and anti-angiogenic activities. Upon administration, anlotininib targets multiple RTKs, including vascular endothelial growth factor receptor type 2 (VEGFR2) and type 3 (VEGFR3). This agent may both inhibit angiogenesis and halt tumor cell growth.

Other CAS

1058156-90-3

Wikipedia

Anlotinib

Dates

Modify: 2023-09-12

[1]. PCT Int. Appl. (2015), WO 2015185012 A1 20151210.

Explore Compound Types